molecular formula C7H13NO B1365780 3,3-Dimethylpiperidin-2-one CAS No. 23789-83-5

3,3-Dimethylpiperidin-2-one

Cat. No. B1365780
CAS RN: 23789-83-5
M. Wt: 127.18 g/mol
InChI Key: VCGTVWAYTIKLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1. Binding Assays in Receptor Research

3,3-Dimethylpiperidin-2-one derivatives have been explored for their binding affinity in receptor studies. A series of derivatives were tested in radioligand binding assays at σ(1) and σ(2) receptors, and at Δ(8)-Δ(7) sterol isomerase (SI) sites. Notably, certain derivatives showed high σ(1) affinity with good selectivity against σ(2) binding, suggesting potential applications in targeted receptor research (Ferorelli et al., 2011).

2. Conformational Studies

The compound's conformational behavior under various conditions has been a subject of interest. Studies on 3,3-Dimethylpiperidin-2-one revealed changes in conformations between two chair forms depending on temperature, contributing to understanding the dynamics of molecular structures (Hyun & So, 1997).

3. Binding Protein Identification

3,3-Dimethylpiperidin-2-one derivatives have been used to identify binding proteins for certain compounds. Using a chemical affinity matrix, prohibitin was identified as a strong binding protein, demonstrating the utility of these derivatives in protein interaction studies (Chang et al., 2011).

4. Semiconducting Properties

A mixed-valence coordination polymer incorporating a derivative of 3,3-Dimethylpiperidin-2-one has been synthesized, demonstrating semiconducting behavior with a narrow bandgap. This highlights potential applications in materials science, particularly in the development of new semiconductors (Himoto et al., 2018).

5. Antiproliferative Effects in Cancer Research

Compounds containing 3,3-Dimethylpiperidin-2-one derivatives have been investigated for their antiproliferative effects against human carcinoma cell lines. This research could contribute significantly to the development of new cancer therapies (Khan et al., 2014).

Safety And Hazards

The safety information for 3,3-Dimethylpiperidin-2-one includes several hazard statements: H302-H315-H319-H3354. Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P3384.


Future Directions

The future directions of 3,3-Dimethylpiperidin-2-one are not explicitly mentioned in the search results. However, given its potential therapeutic and industrial applications1, it is likely that further research and development will continue in this area.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

3,3-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)4-3-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGTVWAYTIKLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459699
Record name 3,3-dimethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpiperidin-2-one

CAS RN

23789-83-5
Record name 3,3-dimethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound of Step (B) (440 mg, 1.94 mmol) in 4 ml MeOH and 15 ml 1N HCl in Et2O was stirred at room temperature overnight. The solvent was evaporated and dried in vacuo to provide the title compound of this step as a light yellow solid which was relatively pure and was used in the next step without further purification.
Name
title compound
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Process for preparing norbenzomorphan of general formula 1 wherein R1 is defined as in claim 1, according to claim 3, characterised in that a) a benzylcyanide of general formula 2 is reacted with ethyl bromoisobutylbutyrate (3) in the presence of chlorotrimethylsilane and zinc powder in dichloromethane after diluting with tetrahydrofuran, the reaction mixture is heated, then when the reaction has ended it is allowed to cool, the zinc powder is separated off and the reaction mixture is combined with sodium cyanoborohydride and the resulting mixture is diluted with ethanol and then mixed with concentrated aqueous ammonia solution, the organic phase is separated off and evaporated down, the residue is taken up in toluene, the solution obtained is extracted with 2 N hydrochloric acid, the combined aqueous extracts are made alkaline with concentrated aqueous ammonia solution, this alkaline solution is extracted with dichloromethane and the resulting ethyl 3-amino-2,2-dimethylbutanoate derivative of general formula 4 is isolated ##STR44## and b) the ethyl 3-amino-2,2-dimethylbutanoate derivative of general formula 4 is subjected to a Michael addition reaction with ethyl acrylate in ethanol as solvent, the reaction medium is removed once the reaction has ended and the resulting ethyl 3-(2-ethoxycarbonylethyl)amino-2,2-dimethylbutanoate derivative of general formula 5 is isolated ##STR45## and c) the ethyl 3-(2-ethoxycarbonylethyl)amino-2,2-dimethylbutanoate derivative of general formula 5 thus obtained is subjected to the conditions of a Dieckmann ester condensation in toluene in the presence of potassium tert.-butoxide, the volatile components of the reaction mixture resulting from the reaction of cyclisation are eliminated by distillation, then the mixture is hydrolysed and combined with concentrated hydrochloric acid, the resulting mixture is combined with diethylether and concentrated ammonia solution, the combined organic extracts are evaporated down and the resulting piperidone derivative of general formula 6 is isolated ##STR46## and d) the piperidone derivative 6 is saponified in an ethanol/water mixture in the presence of sodium hydroxide or hydrochloric acid or sulphuric acid, whilst heating to reflux temperature, and decarboxylated to obtain the corresponding 3,3-dimethylpiperidone derivative of general formula 7, the reaction product is isolated and the corresponding hydrohalide is optionally prepared with hydrochloric or hydrobromic acid ##STR47## and e) the mixture of stereoisomers thus obtained is dissolved in ethanol, optionally after liberation of the enantiomeric free bases, mixed with the corresponding enantiomer (D- or L-form) of tartaric acid, the desired stereoisomer is isolated in the form of the corresponding tartrate, the mother liquor containing the unwanted isomer is heated and in this way the unwanted enantiomer is converted thermally into the desired stereoisomer, then mixed with D- or L-tartaric acid and the desired stereoisomer thus present as the corresponding tartrate is optionally crystallised by the addition of isopropanol and the precipitate is isolated and this procedure is repeated as necessary ##STR48## and f) the pure stereoisomer thus obtained, after liberation from the enantiomerically pure acid addition salt, is subjected to a Wittig reaction in tetrahydrofuran with methyl triphenylphosphonium bromide in the presence of potassium tert.-butoxide at a temperature of 40° C., then when the reaction has ended the mixture is combined with water and dichloromethane, the aqueous phase is extracted exhaustively, the reaction product of type 9 or the corresponding stereoisomer is isolated in the form of its hydrohalide ##STR49## and g) the alkene 9 obtained from the Wittig reaction is optionally first liberated from its acid addition salt and the free base of type 9 is dissolved in toluene and subjected with n-butylformate to a reaction of formylation at the piperidine nitrogen and the reaction product of type 10 or the corresponding stereoisomer thereof is isolated ##STR50## and h) the formyl compound 10--or the corresponding stereoisomer--thus obtained is dissolved in dichloromethane and reacted with aluminium(III)chloride at a temperature of not more than -5° C. and the cyclisation product of type 11 resulting from this reaction is isolated ##STR51## and i) the benzomorphan derivative 11 resulting from the reaction of cyclisation is dissolved in n-propanol and reacted with concentrated hydrochloric acid and the deformylated norbenzomorphan of type 12 resulting from this reaction is isolated in the form of its hydrochloride ##STR52## and j) if desired, after liberation of the free benzomorphan base, the substituent R2, if it denotes an alkoxy group, is converted by ether splitting into a free hydroxy function and the reaction product is isolated, optionally after the addition of hydrochloric or hydrobromic acid, in the form of its hydrohalide of general formula 13, the base corresponding to general formula 1. ##STR53##
Name
piperidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylpiperidin-2-one
Reactant of Route 2
Reactant of Route 2
3,3-Dimethylpiperidin-2-one
Reactant of Route 3
Reactant of Route 3
3,3-Dimethylpiperidin-2-one
Reactant of Route 4
3,3-Dimethylpiperidin-2-one
Reactant of Route 5
3,3-Dimethylpiperidin-2-one
Reactant of Route 6
3,3-Dimethylpiperidin-2-one

Citations

For This Compound
7
Citations
VD Gvozdev, KN Shavrin, OM Nefedov - Russian Chemical Bulletin, 2019 - Springer
3,3-Disubstituted piperidin-2-ones were obtained by alkylation of carboxylic acid esters with 1-(3-halopropyl)-2,5-dimethylpyrroles using lithium diisopropylamide as a base followed by …
Number of citations: 2 link.springer.com
A Padwa, SR Harring, DL Hertzog, WR Nadler - Synthesis, 1994 - thieme-connect.com
bromoacetyl chloride and triethylamine in the presence of one equivalent of N-phenylmaleimide afforded cycloadducts 10 and 11 in 54% and 64% yield, respectively. These …
Number of citations: 37 www.thieme-connect.com
S Harada, M Kono, T Nozaki, Y Menjo… - The Journal of …, 2015 - ACS Publications
Various nitrogen-bridged bicyclic skeletons are found in bioactive natural products and pharmaceuticals. The development of a new reaction to construct these molecular frameworks …
Number of citations: 47 pubs.acs.org
JK Vellucci - 2015 - ir.library.oregonstate.edu
Aminal radical intermediates were generated by the method of radical translocation and reacted in CC bond forming reactions with electronically deficient alkenes (Schiedler et al. Org. …
Number of citations: 0 ir.library.oregonstate.edu
C Elmore, B Maxwell - Journal of Labelled Compounds and …, 2010 - Wiley Online Library
Diverse topics, with a central theme are discussed. On the one hand, the preparation of an anti‐epidermal growth factor MAB, labelled with 177 Lu is detailed. In addition, traditional …
C Dey, E Larionov, EP Kündiga - researchgate.net
CuCl2 mediated (aza)oxindole synthesis by oxidative coupling of 2−H and Csp 3−H centers: Substrate scope and DFT study Page 1 1 CuCl2 mediated (aza)oxindole synthesis by …
Number of citations: 0 www.researchgate.net
S Aubert-Nicol, N Heinrich, J Lessard, C Spino - scholar.archive.org
Two λ3-iodanes, namely [bis (trifluoroacetoxy) iodo] p-nitrobenzene and [bis (trifluoroacetoxy) iodo] pentafluorobenzene, were used to effect the direct ring-contraction of lactams to …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.